3-Bromo-6-chloro-2-methylphenol
Description
3-Bromo-6-chloro-2-methylphenol is a halogenated phenolic compound characterized by a bromine atom at position 3, a chlorine atom at position 6, and a methyl group at position 2 of the aromatic ring. This substitution pattern imparts unique physicochemical properties, including enhanced acidity due to electron-withdrawing halogens and steric effects from the methyl group.
Properties
Molecular Formula |
C7H6BrClO |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
INRTYYVLSFABQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methylphenol can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methylphenol (o-cresol). The reaction typically proceeds as follows:
Bromination: 2-Methylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 3-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Dehalogenated products.
Scientific Research Applications
3-Bromo-6-chloro-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phenolic hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
2-Bromo-4-chloro-6-methylphenol (CAS 54852-68-5)
- Molecular Formula : C₇H₆BrClO
- Molecular Weight : 221.48 g/mol
- Substituents : Bromine (position 2), chlorine (position 4), methyl (position 6).
- Steric hindrance from the methyl group at position 6 may also affect reactivity in electrophilic substitution reactions .
3-Bromo-5-chloro-2-fluorophenol (CAS 1804897-55-9)
- Molecular Formula : C₆H₃BrClFO
- Substituents : Bromine (position 3), chlorine (position 5), fluorine (position 2).
- Key Differences: Fluorine’s high electronegativity increases the phenol’s acidity compared to methyl-substituted derivatives.
Derivatives with Functional Groups
2-Acetyl-6-bromo-4-chlorophenol (CAS 59443-15-1)
- Molecular Formula : C₈H₆BrClO₂
- Molecular Weight : 249.49 g/mol
- Substituents : Acetyl (position 2), bromine (position 6), chlorine (position 4).
- Key Differences: The acetyl group is a strong electron-withdrawing substituent, significantly increasing acidity (pKa ~8–9) compared to methyl-substituted phenols. This compound is likely used in pharmaceutical intermediates due to its reactivity in nucleophilic acyl substitution .
2-Bromo-6-methoxyphenol (CAS 28165-49-3)
- Molecular Formula : C₇H₇BrO₂
- Molecular Weight : 217.03 g/mol
- Substituents : Bromine (position 2), methoxy (position 6).
- Key Differences: The methoxy group donates electrons via resonance, reducing acidity (pKa ~9–10) compared to chloro- or methyl-substituted phenols. This compound may serve as a precursor in agrochemical synthesis .
Heterocyclic Analogues
3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5)
- Molecular Formula : C₆H₄BrClN
- Molecular Weight : 206.47 g/mol
- Physical Properties : Melting point 30–35°C, boiling point 38°C.
- Key Differences: The pyridine ring lacks the phenolic –OH group, rendering the compound basic rather than acidic. The lower boiling point reflects weaker intermolecular forces compared to phenolic compounds .
Key Findings
Substituent Position: Bromine at position 3 (meta to –OH) in phenolic compounds enhances acidity compared to ortho-substituted bromine due to reduced steric hindrance and optimized resonance withdrawal.
Functional Group Effects : Electron-withdrawing groups (e.g., acetyl, fluorine) significantly increase acidity, while electron-donating groups (e.g., methyl, methoxy) decrease it.
Heterocyclic Analogues: Pyridine derivatives exhibit distinct reactivity (e.g., basicity) and lower boiling points compared to phenolic counterparts due to differences in hydrogen bonding.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-6-chloro-2-methylphenol, and how can reaction conditions be optimized for yield and purity?
The synthesis of halogenated phenolic compounds like this compound typically involves sequential halogenation or regioselective substitution. For bromination, N-bromosuccinimide (NBS) in dichloromethane under inert conditions is often preferred to minimize side reactions. Chlorination may require electrophilic substitution using Cl₂/FeCl₃ or SOCl₂, depending on the reactivity of the aromatic ring. Optimization should include:
- Temperature control : Lower temperatures (0–5°C) reduce polychlorination byproducts.
- Catalyst screening : Lewis acids like AlCl₃ or FeCl₃ improve regioselectivity for para/ortho positions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : Assign aromatic protons based on coupling patterns (e.g., para-substituted Cl and Br split signals into doublets). Methyl groups at position 2 appear as singlets (~δ 2.3 ppm).
- IR : O-H stretch (~3200 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹) confirm functional groups.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 236 (for C₇H₆BrClO) and fragments like [M-Br]⁺ (m/z 157) validate the halogenated structure .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?
SC-XRD using the SHELX suite (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:
- Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for Br/Cl atoms. Validate with R-factor (<5%) and residual electron density maps .
Q. What computational methods (DFT, MD) are suitable for studying the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311+G(d,p) basis sets are effective for halogenated aromatics.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation behavior. Tools like Gaussian or ORCA are recommended .
Q. How can researchers address contradictions in reported bioactivity data for halogenated phenols?
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Experimental replication : Standardize assays (e.g., MIC for antimicrobial tests) across labs.
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., Br vs. Cl position) with activity trends. For example, meta-substituted halogens may enhance lipid membrane penetration .
Q. What strategies improve regioselectivity in further functionalization of this compound (e.g., Suzuki coupling)?
- Protecting groups : Temporarily protect the phenolic -OH with acetyl or tert-butyldimethylsilyl (TBDMS) groups to direct cross-coupling to the bromine site.
- Catalyst selection : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water for Suzuki-Miyaura reactions. Monitor progress via TLC (UV visualization) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
